1-phenyl-N-(propan-2-ylidene)methanamine
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Overview
Description
1-Phenyl-N-(propan-2-ylidene)methanamine is an organic compound with the molecular formula C10H13N and a molecular weight of 147.22 g/mol . It is a member of the amine class of compounds and is often used in research and development settings. This compound is known for its unique chemical structure, which includes a phenyl group attached to a methanamine moiety with a propan-2-ylidene substituent.
Preparation Methods
The synthesis of 1-phenyl-N-(propan-2-ylidene)methanamine can be achieved through several routes. One common method involves the reaction of benzaldehyde with isopropylamine under acidic conditions to form the desired product . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-Phenyl-N-(propan-2-ylidene)methanamine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction typically produces secondary amines.
Scientific Research Applications
1-Phenyl-N-(propan-2-ylidene)methanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-phenyl-N-(propan-2-ylidene)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can trigger various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Phenyl-N-(propan-2-ylidene)methanamine can be compared to other similar compounds, such as:
Properties
CAS No. |
1197-48-4 |
---|---|
Molecular Formula |
C10H13N |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
N-benzylpropan-2-imine |
InChI |
InChI=1S/C10H13N/c1-9(2)11-8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 |
InChI Key |
URUWNYQVXHOQAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCC1=CC=CC=C1)C |
Origin of Product |
United States |
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